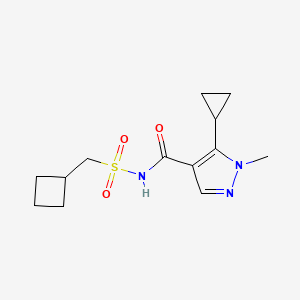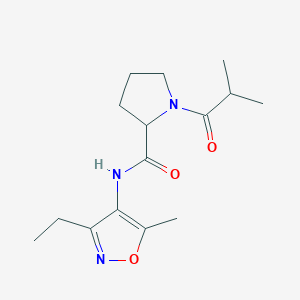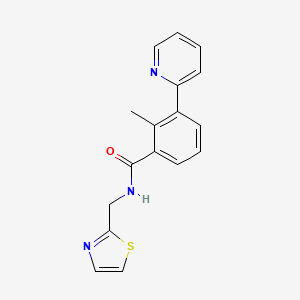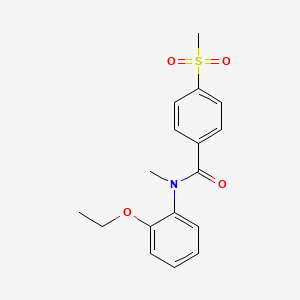![molecular formula C11H13BrN4 B7152602 2-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]pentanedinitrile](/img/structure/B7152602.png)
2-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]pentanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]pentanedinitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a bromo group and two methyl groups on the pyrazole ring, as well as a pentanedinitrile moiety.
Preparation Methods
The synthesis of 2-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]pentanedinitrile typically involves the alkylation of pyrazoles with bromomethyl compounds. One common method involves the use of t-BuOK/THF as the base and solvent, respectively . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
2-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]pentanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]pentanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]pentanedinitrile involves its interaction with specific molecular targets. The bromo and methyl groups on the pyrazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]pentanedinitrile can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: Lacks the bromo and pentanedinitrile groups, resulting in different reactivity and applications.
2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine:
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of the pentanedinitrile group, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
2-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]pentanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c1-8-11(12)9(2)16(15-8)7-10(6-14)4-3-5-13/h10H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWALUPZKZAXSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(CCC#N)C#N)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(difluoromethyl)-1-methyl-N-[2-methyl-5-(methylcarbamoyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7152545.png)



![N-[1-(4-methoxy-3-pyridin-2-ylbenzoyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B7152565.png)
![1-hydroxy-N-[(3-hydroxyoxolan-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7152570.png)
![1-ethyl-N-[(3-hydroxyoxolan-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7152579.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-methoxy-3-pyridin-2-ylbenzamide](/img/structure/B7152584.png)
![3-cyclopentyl-6-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine-4-carbonyl)-1H-benzimidazol-2-one](/img/structure/B7152587.png)
![N-[2-(cyclopropylmethoxy)phenyl]-2-methyl-1H-imidazole-5-carboxamide](/img/structure/B7152594.png)
![N-[(2-hydroxycyclopentyl)methyl]-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7152599.png)
![N-[(2-hydroxycyclopentyl)methyl]-N-methyl-2-methylsulfonylacetamide](/img/structure/B7152601.png)
![[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7152608.png)
